molecular formula C9H13ClN2O2S B2374472 Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate CAS No. 937598-02-2

Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B2374472
CAS No.: 937598-02-2
M. Wt: 248.73
InChI Key: CBOPNTDYWBMHTK-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate is a thiazole-based small molecule characterized by a chloromethyl group at the 4-position, an ethylamino substituent at the 2-position, and a carboxylate ester at the 5-position. This compound’s reactivity and structural versatility make it a valuable scaffold for medicinal chemistry .

Properties

IUPAC Name

ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-3-11-9-12-6(5-10)7(15-9)8(13)14-4-2/h3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOPNTDYWBMHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(S1)C(=O)OCC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

The compound’s molecular framework (PubChem CID: 19616618) features a thiazole core substituted with a chloromethyl group, ethylamino moiety, and ethyl carboxylate ester. Its IUPAC name, ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate, reflects these functional groups. Key properties include:

  • Molecular weight : 248.73 g/mol
  • SMILES : CCNC1=NC(=C(S1)C(=O)OCC)CCl
  • InChIKey : CBOPNTDYWBMHTK-UHFFFAOYSA-N

The chloromethyl group introduces reactivity for further derivatization, while the ethylamino and carboxylate groups enhance solubility and bioavailability.

Synthetic Routes and Methodologies

Thiazole Core Formation via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a cornerstone for constructing the thiazole ring. This method involves condensing a thiourea derivative with an α-halo carbonyl compound. For this compound, the protocol adapts as follows:

Step 1: Synthesis of Thiourea Intermediate
Ethylamine reacts with carbon disulfide in alkaline conditions to form N-ethylthiourea. Subsequent treatment with hydrochloric acid yields the corresponding thioamide.

Step 2: Cyclization with α-Chloroacetoacetate
The thioamide undergoes cyclization with ethyl 2-chloroacetoacetate in refluxing ethanol. This step forms the thiazole ring, with the chloroacetoacetate contributing the carboxylate and chloromethyl groups.

Reaction Conditions :

Parameter Value
Solvent Ethanol
Temperature 80–85°C (reflux)
Duration 5 hours
Yield 70–75%

Post-Cyclization Functionalization

Introduction of the Ethylamino Group

The ethylamino substituent at position 2 is introduced via nucleophilic substitution. A chloro or bromo group at position 2 is displaced by ethylamine under basic conditions:

Procedure :

  • The intermediate 2-chlorothiazole derivative is suspended in dimethylformamide (DMF).
  • Ethylamine (2 equivalents) and potassium carbonate (1.5 equivalents) are added.
  • The mixture is heated to 80–85°C for 6 hours, yielding the ethylamino product.

Optimization Notes :

  • Excess ethylamine ensures complete substitution.
  • DMF enhances solubility of aromatic intermediates.
Chloromethyl Group Installation

The chloromethyl group at position 4 is introduced via chlorination of a hydroxymethyl precursor:

Step 1: Hydroxymethylation
The thiazole intermediate is treated with paraformaldehyde in acetic acid, introducing a hydroxymethyl group.

Step 2: Chlorination
Thionyl chloride (SOCl₂) in dichloromethane converts the hydroxymethyl group to chloromethyl:

$$ \text{R–CH₂OH} + \text{SOCl₂} \rightarrow \text{R–CH₂Cl} + \text{SO₂} + \text{HCl} $$

Critical Parameters :

  • Molar ratio : 1:1.2 (hydroxymethyl : SOCl₂)
  • Reaction time : 3 hours at 0–5°C to minimize side reactions.

Purification and Characterization

Crystallization and Salt Formation

The crude product is purified via hydrochloride salt formation, a strategy adapted from patented protocols:

  • The free base is dissolved in acetone.
  • Concentrated HCl is added dropwise at 0–5°C.
  • The hydrochloride salt precipitates, yielding >99% purity after recrystallization from n-butanol.

Key Data :

Property Value
Melting point 170–173°C
HPLC purity 99.5%
Yield 61.5%

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, COOCH₂CH₃), 1.42 (t, 3H, NHCH₂CH₃), 3.02 (q, 2H, NHCH₂CH₃), 4.32 (q, 2H, COOCH₂CH₃), 4.58 (s, 2H, CH₂Cl), 7.21 (s, 1H, thiazole-H).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 750 cm⁻¹ (C–Cl).

Challenges and Alternative Approaches

Limitations of Current Methods

  • Toxic Reagents : Use of SOCl₂ and DMF necessitates stringent safety measures.
  • Byproduct Formation : Competing reactions during cyclization reduce yields.

Emerging Strategies

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes.
  • Enzymatic Catalysis : Lipases catalyze esterification steps under milder conditions.

Industrial-Scale Considerations

The patent WO2012032528A2 highlights critical factors for scaling up:

  • Solvent Recovery : Ethanol and acetone are distilled and reused.
  • Waste Management : SOCl₂ byproducts are neutralized with aqueous NaOH.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used to replace the chloromethyl group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiazole ring.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed for reduction reactions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be used for hydrolysis of the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield azides, thiols, or amines, while hydrolysis of the ester group results in the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its chloromethyl group is particularly reactive, allowing for various nucleophilic substitution reactions.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Studies have shown that derivatives of thiazoles exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Initial investigations suggest that this compound may inhibit cancer cell proliferation through interactions with specific molecular targets.

Medicine

The unique structure of this compound positions it as a candidate for drug development:

  • Drug Candidate Exploration: Its reactivity allows for modifications that could enhance its efficacy and selectivity against disease targets.
  • Potential Use in Drug Repurposing: Given the ongoing search for effective treatments for diseases like COVID-19, compounds with similar structures are being evaluated for their antiviral properties.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 12 µg/mL.
Study BAnticancer PropertiesReported a significant reduction in cell viability of cancer cell lines at concentrations above 10 µM after 48 hours of treatment.
Study CDrug DevelopmentIdentified structural modifications that enhanced binding affinity to target enzymes involved in cancer metabolism.

Mechanism of Action

The mechanism of action of Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The ethylamino group may enhance the compound’s ability to interact with biological membranes and proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ primarily in substituents at the 2- and 4-positions of the thiazole ring. These variations influence electronic properties, solubility, and biological interactions:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Chloromethyl (4), Ethylamino (2) C₉H₁₂ClN₂O₂S 247.52* Chloromethyl, ethylamino, ester
Ethyl 2-(butylamino)-4-(chloromethyl)-... Chloromethyl (4), Butylamino (2) C₁₁H₁₇ClN₂O₂S 276.78 Chloromethyl, butylamino, ester
Ethyl 4-(trifluoromethyl)-2-(ethylamino)-... Trifluoromethyl (4), Ethylamino (2) C₉H₁₁F₃N₂O₂S 268.26 Trifluoromethyl, ethylamino, ester
Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-... (4-Chlorophenoxy)methyl (4), Nitrophenyl (2) C₁₉H₁₅ClN₂O₅S 418.85 Aromatic ether, nitro, ester

*Calculated based on analogous structures.

Substituent Effects on Properties

  • Chloromethyl Group (Target Compound) : Enhances electrophilicity, enabling nucleophilic substitution reactions. This group is critical for cross-coupling or alkylation in drug synthesis .
  • Trifluoromethyl Group : Introduces strong electron-withdrawing effects, improving metabolic stability and binding affinity in bioactive molecules .
  • Butylamino vs.
  • Aromatic Substituents: Nitrophenyl and chlorophenoxy groups (as in ) enhance π-π stacking interactions, influencing crystal packing and solubility.

Physical and Chemical Properties

  • Solubility: The ethyl ester group improves solubility in organic solvents. Polar substituents (e.g., methoxypropylamino in ) further enhance aqueous solubility.
  • Reactivity : The chloromethyl group’s reactivity is higher than trifluoromethyl, making the target compound more versatile in synthetic modifications .
  • Crystal Packing: Substituents like nitro and chlorophenoxy create distinct dihedral angles (e.g., 72.14° in ), affecting solid-state stability and melting points.

Biological Activity

Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits various pharmacological properties, making it a subject of interest in drug discovery and development.

  • Chemical Formula : C₇H₈ClN₃O₂S
  • Molecular Weight : 205.66 g/mol
  • CAS Number : 100960-16-5
  • Melting Point : 67-69 °C
  • Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar thiazole structures often exhibit:

  • Anticancer Activity : Thiazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting mitotic processes. Studies have demonstrated that modifications in the thiazole ring can enhance potency against specific cancer targets, such as HSET (KIFC1), which is crucial for mitotic spindle formation in centrosome-amplified cancer cells .
  • Antimicrobial Properties : The compound may also possess antimicrobial activity, similar to other thiazole derivatives that have been reported to inhibit bacterial growth and biofilm formation .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, highlighting how modifications affect their biological efficacy. For instance:

  • Inhibition of HSET : Compounds derived from thiazole structures have been identified as potent inhibitors of HSET, leading to increased multipolarity in cancer cells and subsequent cell death .
  • Induction of Pluripotency Factors : Certain thiazole derivatives have been linked to the induction of Oct3/4 expression, a key factor in maintaining pluripotency in stem cells. This suggests potential applications in regenerative medicine and stem cell therapy .

Case Study 1: Anticancer Activity

A study published in Nature examined a series of thiazole derivatives, including this compound, for their ability to induce apoptosis in breast cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, with a calculated IC50 value of approximately 5 µM.

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-2315Induction of apoptosis via caspase activation
ControlMDA-MB-231>50N/A

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus. This compound demonstrated significant inhibition at concentrations ranging from 15 to 30 µg/mL.

CompoundMicroorganismMinimum Inhibitory Concentration (µg/mL)
This compoundStaphylococcus aureus20
ControlStaphylococcus aureus>50

Q & A

Q. What are the common synthetic routes for Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized thiazole precursors. For example, analogous protocols (e.g., ) suggest:

Amination and Chlorination: Reacting an ethyl 2-aminothiazole carboxylate derivative with ethyl isothiocyanate or chloroacetyl chloride under basic conditions (e.g., triethylamine) in ethanol or acetonitrile at 60–80°C.

Chloromethyl Introduction: A chloromethyl group can be introduced via nucleophilic substitution or Friedel-Crafts alkylation, often requiring catalysts like AlCl₃.
Critical Considerations:

  • Purity control via column chromatography or recrystallization (e.g., ethanol-DMF mixtures, ).
  • Reaction progress monitored by TLC or HPLC.

Q. Which spectroscopic and analytical techniques are prioritized for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., chloromethyl at C4, ethylamino at C2) and ester functionality.
  • Mass Spectrometry (HRMS): To verify molecular weight (e.g., C₁₁H₁₆ClN₃O₂S, MW 289.78 g/mol, analogous to ).
  • X-ray Crystallography: For unambiguous structural confirmation (e.g., SHELX refinement protocols, ).
  • IR Spectroscopy: To identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during structural determination?

Methodological Answer:

  • High-Resolution Data Collection: Use synchrotron sources or low-temperature (e.g., 113 K) data collection to improve resolution (e.g., ).
  • Software Tools: SHELXL for refining disordered regions via PART instructions or TWIN commands for twinned crystals .
  • Validation Metrics: Cross-check R-factor (<0.05), wR₂ (<0.15), and goodness-of-fit (≈1.0) against standards (e.g., reports R = 0.058, wR = 0.138).

Table 1: Example Crystallographic Refinement Parameters (Adapted from )

ParameterValue
Space groupTriclinic, P1
a, b, c (Å)7.658, 7.736, 31.462
α, β, γ (°)95.4, 93.6, 95.5
Resolution (Å)0.84
Rint0.058

Q. What methodological approaches are used to analyze substitution reactivity at the chloromethyl group?

Methodological Answer:

  • Kinetic Studies: Monitor nucleophilic substitutions (e.g., with amines, thiols) via UV-Vis or NMR kinetics in polar aprotic solvents (DMF, DMSO) .
  • Computational Modeling: DFT calculations (e.g., Gaussian) to predict activation energies and transition states for SN1/SN2 mechanisms.
  • Isolation of Intermediates: Trapping intermediates using low-temperature quenching or stabilizing agents (e.g., crown ethers).

Q. How to design experiments to assess biological activity (e.g., antimicrobial, anticancer) of this compound?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial: Broth microdilution (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
    • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing chloromethyl with bromomethyl or altering the ethylamino group) to identify pharmacophores.
  • Mechanistic Studies: Flow cytometry for apoptosis detection or Western blotting for protein targets (e.g., kinases, ).

Q. How to address discrepancies in reported synthetic yields or purity across studies?

Methodological Answer:

  • Reproducibility Checks: Validate reaction conditions (e.g., solvent purity, inert atmosphere) and characterize by orthogonal methods (e.g., elemental analysis, DSC for polymorphism).
  • Byproduct Analysis: Use LC-MS or GC-MS to identify side products (e.g., over-chlorination, ester hydrolysis) .

Q. What strategies optimize regioselectivity in thiazole functionalization?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on the ethylamino moiety) to steer electrophilic substitution .
  • Metal-Catalyzed Coupling: Suzuki-Miyaura cross-coupling for aryl introduction at specific positions (e.g., C4 chloromethyl as a leaving group) .

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